1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde

描述

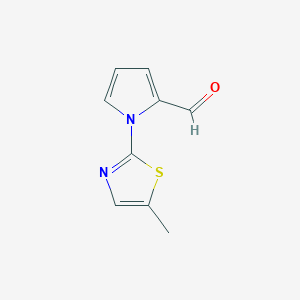

1-(5-Methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted at the 2-position with a carbaldehyde group and at the 1-position with a 5-methyl-1,3-thiazol-2-yl moiety. Its molecular formula is C₉H₇N₂OS (molecular weight: 191.23 g/mol).

属性

IUPAC Name |

1-(5-methyl-1,3-thiazol-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-7-5-10-9(13-7)11-4-2-3-8(11)6-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWVGYZMONLVTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Grignard Reagent-Mediated Synthesis

The most direct route to 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde involves a Grignard exchange reaction, as demonstrated in a patented methodology. This approach begins with the preparation of a heteroaryl Grignard reagent derived from 2-bromo-5-methyl-1,3-thiazole . The reagent is generated by reacting 2-bromo-5-methylthiazole with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions. Subsequent reaction with N,N-dimethylformamide (DMF) or a pyrrole-containing amide derivative facilitates the formation of an intermediate complex, which undergoes hydrolysis to yield the aldehyde functionality.

Key Steps :

- Synthesis of 2-bromo-5-methyl-1,3-thiazole via bromination of 5-methylthiazole using $$ \text{PBr}_3 $$.

- Generation of the Grignard reagent:

$$

\text{2-Bromo-5-methylthiazole} + \text{Mg} \xrightarrow{\text{THF}} \text{Thiazolyl-Mg-Br}

$$ - Reaction with DMF:

$$

\text{Thiazolyl-Mg-Br} + \text{HCONR}_2 \rightarrow \text{Intermediate complex}

$$ - Acidic hydrolysis to liberate the aldehyde:

$$

\text{Intermediate complex} \xrightarrow{\text{H}_3\text{O}^+} \text{this compound}

$$

This method achieves yields of 85–90% and operates under mild conditions (room temperature, atmospheric pressure). The use of inexpensive Grignard reagents and straightforward purification via distillation enhances its industrial scalability.

Condensation-Cyclization Strategy

An alternative route employs a multi-step condensation and cyclization protocol, inspired by recent syntheses of pyrazolyl-thiazole hybrids. This method constructs the thiazole ring in situ while introducing the pyrrole-aldehyde moiety.

Procedure :

- Formation of pyrrole-2-carbaldehyde thiosemicarbazone :

Pyrrole-2-carbaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions (acetic acid catalyst) to form the thiosemicarbazone intermediate. - Cyclization with α-bromoketone :

The thiosemicarbazone undergoes cyclization with 2-bromo-1-(5-methylthiazol-2-yl)ethanone in refluxing ethanol, facilitated by triethylamine ($$ \text{Et}_3\text{N} $$). The reaction proceeds via nucleophilic attack of the thiol group on the bromoketone, followed by intramolecular cyclization to form the thiazole ring.

Reaction Scheme :

$$

\text{Thiosemicarbazone} + \text{2-Bromo-1-(5-methylthiazol-2-yl)ethanone} \xrightarrow{\text{EtOH, Et}_3\text{N}} \text{Target compound}

$$

This method yields 77–84% of the desired product, with purity confirmed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the thiazole methyl group ($$ \delta = 2.45 \, \text{ppm} $$) and the aldehyde proton ($$ \delta = 9.82 \, \text{ppm} $$).

Comparative Analysis of Synthetic Routes

The Grignard method emerges as the most efficient, while condensation-cyclization offers flexibility for structural diversification.

Spectroscopic Characterization

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):

- $$ ^{13}\text{C} $$ NMR :

Computational Insights

Density functional theory (DFT) calculations on analogous thiazole-pyrrole hybrids reveal:

化学反应分析

Types of Reactions

1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiazole and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-methanol.

Substitution: Various substituted thiazole and pyrrole derivatives depending on the reagents used.

科学研究应用

1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

作用机制

The mechanism of action of 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . The pyrrole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological effects.

相似化合物的比较

Key Structural Insights :

- Thiazole Substitution : The 5-methyl group in the target compound increases steric bulk and lipophilicity compared to unsubstituted thiazole analogs .

- Heterocycle Variation : Replacing pyrrole with pyrazole (e.g., 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and aromaticity .

Research Tools and Methodologies

Crystallographic and computational tools referenced in the evidence are critical for analyzing these compounds:

生物活性

1-(5-Methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde (CAS No. 383136-04-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is C₉H₈N₂OS, with a molecular weight of 192.238 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 375.4 ± 34.0 °C |

| Flash Point | 180.8 ± 25.7 °C |

| LogP | 2.37 |

| Vapour Pressure | 0.0 ± 0.8 mmHg at 25°C |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . Thiazole derivatives have been shown to possess significant antibacterial and antifungal activities.

- Antibacterial Activity : A study evaluated various pyrrole derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL for certain derivatives, indicating strong antibacterial properties .

- Antifungal Activity : The compound's structural features suggest potential antifungal activity as well, similar to other thiazole derivatives that have demonstrated efficacy against fungal pathogens .

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific enzymes or proteins within microbial cells:

- Enzyme Inhibition : Some studies have indicated that thiazole compounds can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways . This suggests that the compound may also have anti-inflammatory properties.

Case Studies

A notable case study involved the synthesis and biological evaluation of thiazole derivatives, where compounds were tested for their inhibitory activities against various targets, including Pin1 (a peptidyl prolyl cis-trans isomerase). The study found that several thiazole derivatives exhibited promising IC₅₀ values in low micromolar ranges, indicating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives:

常见问题

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde?

Answer:

The synthesis of this compound typically involves two key steps:

- Vilsmeier-Haack Reaction : Used to introduce the aldehyde group onto the pyrrole-thiazole scaffold. For example, 5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are synthesized via this method using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .

- Nucleophilic Substitution : The thiazole moiety can be introduced via substitution reactions. For instance, 5-chloro intermediates react with thiazole derivatives (e.g., 5-methyl-1,3-thiazol-2-amine) in the presence of a base like K₂CO₃ to form the final product .

Key Considerations : Optimize reaction time (12–24 hours) and temperature (80–100°C) to maximize yield.

Basic: How is the structural integrity of this compound verified post-synthesis?

Answer:

Structural confirmation relies on multi-spectroscopic analysis:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm) and carbon signals (thiazole C-2 at δ 160–165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 207.06 for C₁₀H₉N₂OS) .

- UV/Vis Spectroscopy : Characteristic absorption bands (e.g., λmax ~280 nm for conjugated aldehyde-thiazole systems) .

Advanced: What strategies address conflicting spectroscopic data observed in synthetic batches of this compound?

Answer:

Discrepancies often arise from:

- Regioisomeric Byproducts : Use preparative HPLC or column chromatography (silica gel, hexane/EtOAc gradient) to separate isomers .

- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) minimize interference in NMR. Validate purity via melting point analysis (e.g., mp 150–152°C for related carbaldehydes) .

- Reaction Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of nucleophile) and catalyst (e.g., K₂CO₃ vs. NaH) to suppress side reactions .

Advanced: How do reaction conditions influence the regioselectivity of heterocyclic ring formation in thiazole-pyrrole conjugates?

Answer:

Regioselectivity is governed by:

- Temperature : Hydrazine hydrate at reflux vs. room temperature yields different fused pyrazole products (e.g., pyrazolo[3,4-c]pyrazole vs. amine derivatives) .

- Catalyst : Iodine promotes cyclization in azide intermediates, while acetic acid favors hydrazone formation .

Example : 5-Azido intermediates treated with hydrazine hydrate at reflux yield 1,6-dihydropyrazolo[3,4-c]pyrazole, whereas iodine at RT produces aminopyrazoles .

Advanced: What are the challenges in synthesizing thiazole-pyrrole carbaldehydes with high steric hindrance?

Answer:

Key challenges include:

- Steric Effects : Bulky substituents on the thiazole ring (e.g., 5-methyl) reduce reactivity. Mitigate by using polar aprotic solvents (DMF, DMSO) to enhance solubility .

- Ring Strain : Thiazole-pyrrole conjugation may destabilize intermediates. Stabilize via slow addition of reagents or low-temperature (−10°C) reactions .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves closely eluting impurities .

Advanced: How can mechanistic studies resolve contradictions in reaction pathways for pyrrole-thiazole conjugates?

Answer:

Contradictions arise from competing pathways (e.g., Vilsmeier-Haack vs. Claisen-Schmidt). Address via:

- Kinetic Studies : Monitor intermediate formation (e.g., iminium ions) using time-resolved IR spectroscopy.

- Isotopic Labeling : ¹³C-labeled DMF traces formylation pathways in Vilsmeier-Haack reactions .

- Computational Modeling : Density Functional Theory (DFT) predicts transition states for nucleophilic attack (e.g., thiazole C-2 vs. C-5 positions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。